![molecular formula C24H20ClFN4O3S B2671622 3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260926-73-5](/img/structure/B2671622.png)
3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-chlorophenyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thieno[3,2-d]pyrimidine-2,4-dione moiety, and chlorophenyl and fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as X-ray diffraction, SEM, and UV-Vis methods . The geometry of the target molecule can be optimized using computational methods such as the M06-2x/cc-pVTZ method .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using computational methods. For instance, the molecular weight of this compound is 372.9 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized can also be computed .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antinociceptive Activity
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticonvulsant and antinociceptive (analgesic) activities. Studies have shown that certain compounds within this class exhibit significant protective effects in acute models of epilepsy, such as the maximal electroshock (MES) and psychomotor seizure tests. These compounds have also been investigated for their analgesic properties in models of tonic pain, demonstrating promising results. The molecular mechanisms underlying these effects likely involve interactions with neuronal voltage-sensitive sodium and calcium channels, as well as GABAA and TRPV1 receptors. Notably, some derivatives have shown more favorable efficacy and safety profiles compared to established drugs like valproic acid, suggesting their potential as novel anticonvulsant and analgesic agents (Góra et al., 2021).
Antimicrobial and Antifungal Properties
Thieno[3,2-d]pyrimidine derivatives have been synthesized with various functional groups, showing a range of biological activities, including antimicrobial and antifungal properties. The structural modification of these compounds, such as the incorporation of piperazine units, has been a focus of research to enhance their biological efficacy. Some derivatives have demonstrated high antimicrobial activity against a variety of microorganism strains, indicating their potential as therapeutic agents in combating infections (Yurttaş et al., 2016).
Anticancer Activity
Research has also explored the synthesis of thieno[3,2-d]pyrimidine derivatives with the aim of discovering novel anticancer agents. These compounds have been evaluated for their antitumor activities in vitro against various cancer cell lines. Preliminary screenings have shown that some derivatives exhibit moderate to good activity, suggesting their potential as leads for the development of new cancer therapeutics. The design of these compounds often takes inspiration from the structures of protein tyrosine kinase inhibitors, highlighting the strategic incorporation of functional groups such as piperazine to enhance biological activity (Min, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN4O3S/c25-16-5-7-17(8-6-16)30-23(32)22-20(9-14-34-22)29(24(30)33)15-21(31)28-12-10-27(11-13-28)19-4-2-1-3-18(19)26/h1-9,14,22H,10-13,15H2/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSTAZOBXZKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN4O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


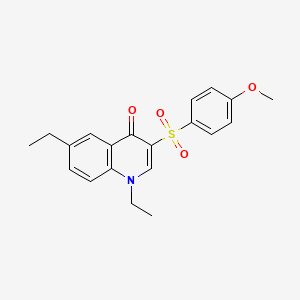
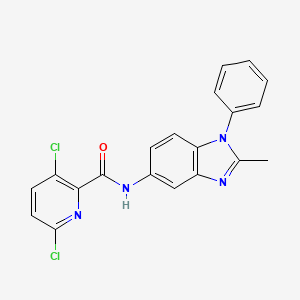
![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2671548.png)
![2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid](/img/structure/B2671549.png)
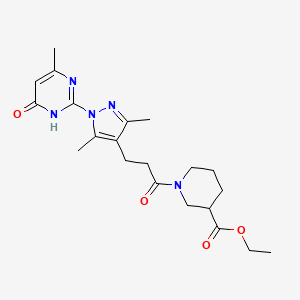
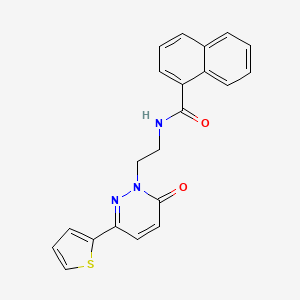
![3-(Phenylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2671553.png)
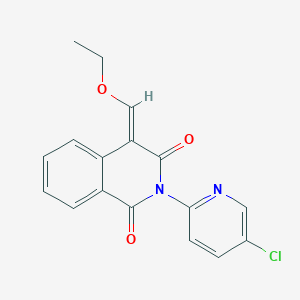
![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)
![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2671558.png)
![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)
